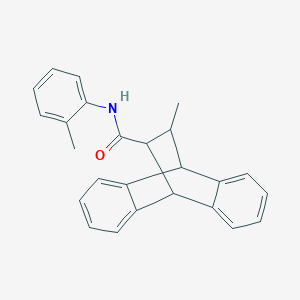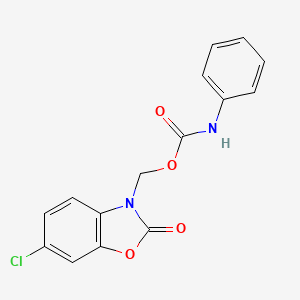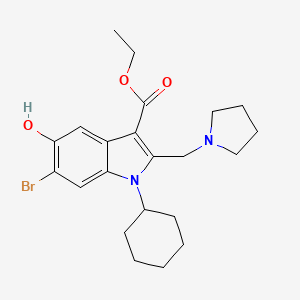![molecular formula C21H25N3O4 B11541038 (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11541038.png)
(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinylidene group, which is known for its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product.
-
Step 1: Preparation of 4-ethoxyphenylhydrazine
Reagents: 4-ethoxyaniline, sodium nitrite, hydrochloric acid
Conditions: The reaction is carried out at low temperatures to form the diazonium salt, which is then reduced to 4-ethoxyphenylhydrazine.
-
Step 2: Synthesis of 2-[(2-methylphenoxy)acetyl]hydrazine
Reagents: 2-methylphenol, chloroacetic acid, hydrazine hydrate
Conditions: The reaction involves the formation of an ester intermediate, followed by hydrazinolysis to yield the hydrazine derivative.
-
Step 3: Condensation Reaction
Reagents: 4-ethoxyphenylhydrazine, 2-[(2-methylphenoxy)acetyl]hydrazine, butanoyl chloride
Conditions: The final step involves a condensation reaction under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with additional hydrogen atoms
Substitution: Functionalized aromatic compounds with new substituents
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Enzyme Inhibition: The hydrazinylidene group can interact with enzymes, potentially inhibiting their activity.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to its reactive functional groups.
Cancer Research: Investigation into its ability to inhibit cancer cell growth.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazinylidene group can form covalent bonds with enzyme active sites, leading to inhibition. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
- (3E)-N-(4-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}butanamide
Uniqueness
- Functional Groups : The presence of the ethoxy group and the specific hydrazinylidene configuration make this compound unique.
- Reactivity : The combination of functional groups provides a distinct reactivity profile, making it suitable for specific applications in catalysis and drug development.
This detailed overview provides a comprehensive understanding of (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C21H25N3O4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(3E)-N-(4-ethoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H25N3O4/c1-4-27-18-11-9-17(10-12-18)22-20(25)13-16(3)23-24-21(26)14-28-19-8-6-5-7-15(19)2/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-16+ |
InChI 键 |
KVCNOAFVDRHCAS-XQNSMLJCSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)

![N-(4-bromophenyl)-2-{[6-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11540970.png)
![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)

![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)

![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)

![2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11541027.png)
![3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide](/img/structure/B11541028.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11541029.png)
